Product packaging for 2-(Cyanosulfanyl)-3-nitrobenzoic acid(Cat. No.:CAS No. 1253528-05-0)

2-(Cyanosulfanyl)-3-nitrobenzoic acid

Cat. No.: B6363179
CAS No.: 1253528-05-0
M. Wt: 224.20 g/mol
InChI Key: XDKAYJMYOJXEAU-UHFFFAOYSA-N
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Description

2-(Cyanosulfanyl)-3-nitrobenzoic acid is a multi-functionalized aromatic compound of interest in synthetic organic chemistry and materials science research. This compound features three distinct functional groups—a carboxylic acid, a nitro group, and a cyanosulfanyl moiety—on a benzoic acid scaffold, making it a versatile building block or intermediate for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel pharmaceuticals, ligands for catalysis, or functional materials, leveraging its reactivity for further transformations such as reduction, hydrolysis, or nucleophilic substitution. The electron-withdrawing nature of the nitro group significantly enhances the acidity of the adjacent carboxylic acid, influencing its reactivity and physical properties . As a specialty chemical, it is primarily used in exploratory studies and method development. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4N2O4S B6363179 2-(Cyanosulfanyl)-3-nitrobenzoic acid CAS No. 1253528-05-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-thiocyanatobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S/c9-4-15-7-5(8(11)12)2-1-3-6(7)10(13)14/h1-3H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKAYJMYOJXEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])SC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 2 Cyanosulfanyl 3 Nitrobenzoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a key reactive center in the molecule, capable of undergoing a variety of substitution reactions at the carbonyl carbon. msu.edu Its acidity and reactivity are influenced by the other substituents on the aromatic ring. Both the nitro group and the cyanosulfanyl group are electron-withdrawing, which is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the carboxylate anion. libretexts.orglibretexts.org

Esterification Reactions and Ester Hydrolysis

The carboxylic acid group of 2-(Cyanosulfanyl)-3-nitrobenzoic acid is expected to undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer-Speier esterification. organic-chemistry.org This reversible reaction typically involves heating the carboxylic acid with an excess of an alcohol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgbyjus.com The equilibrium is driven towards the ester product by using the alcohol as the solvent or by removing the water formed during the reaction. organic-chemistry.org Microwave-assisted methods have also been shown to be effective for the esterification of substituted nitrobenzoic acids, often leading to good yields in reduced reaction times. usm.myusm.myresearchgate.net The reaction would proceed via protonation of the carbonyl oxygen, followed by a nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to yield the corresponding ester. msu.eduorganic-chemistry.org

Conversely, the resulting ester can be converted back to the parent carboxylic acid through hydrolysis. This reverse reaction can be catalyzed by either acid or base.

Table 1: Predicted Products from Fischer Esterification with Various Alcohols

Reactant AlcoholPredicted Ester ProductCatalyst
MethanolMethyl 2-(cyanosulfanyl)-3-nitrobenzoateH₂SO₄
EthanolEthyl 2-(cyanosulfanyl)-3-nitrobenzoateH₂SO₄
n-Butanoln-Butyl 2-(cyanosulfanyl)-3-nitrobenzoateH₂SO₄

This table is predictive and based on the general mechanism of Fischer esterification.

Formation of Amides, Anhydrides, and Acyl Halides

The carboxylic acid functionality can be converted into more reactive acyl derivatives, such as acyl halides, which are valuable intermediates for synthesizing amides and anhydrides. libretexts.org

Acyl Halides: Treatment of this compound with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would convert the carboxylic acid into the corresponding acyl chloride, 2-(cyanosulfanyl)-3-nitrobenzoyl chloride. google.com This is a standard method for activating carboxylic acids for subsequent nucleophilic acyl substitution.

Amides: The resulting acyl chloride can readily react with ammonia (B1221849), primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. libretexts.orglibretexts.org The reaction is typically rapid and proceeds via nucleophilic attack of the amine on the highly electrophilic acyl chloride carbonyl carbon. libretexts.orgorgoreview.com Usually, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride (HCl) byproduct. libretexts.orgorgoreview.com Alternatively, an inexpensive base like pyridine (B92270) or sodium hydroxide (B78521) can be used to scavenge the HCl. libretexts.org

Anhydrides: Acid anhydrides could be formed from the carboxylic acid. For example, reacting the corresponding acyl chloride with a carboxylate salt (such as sodium 2-(cyanosulfanyl)-3-nitrobenzoate) would yield the symmetric anhydride (B1165640). Alternatively, heating the carboxylic acid with a dehydrating agent like acetic anhydride can lead to anhydride formation. google.comacs.org

Transformations Involving the Nitro Group

The nitro group (-NO₂) is a versatile functional group that strongly influences the reactivity of the aromatic ring and can be transformed into other important functionalities. nih.gov

Reduction Reactions to Amine Derivatives and Subsequent Functionalization

The most significant transformation of the aromatic nitro group is its reduction to a primary amine (-NH₂). nih.govyoutube.com This conversion of this compound to 2-amino-3-(cyanosulfanyl)benzoic acid is a key step in synthetic chemistry as it changes a strongly deactivating group into a strongly activating one. A variety of reagents can accomplish this reduction, with the choice often depending on the presence of other functional groups. nih.govyoutube.com Common methods include catalytic hydrogenation (e.g., H₂ over a palladium, platinum, or nickel catalyst) or the use of metals in acidic media (e.g., iron, tin, or zinc with HCl). youtube.comyoutube.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent SystemDescription
H₂ / Pd, Pt, or NiCatalytic hydrogenation; a common and clean method.
Fe / HCl or Acetic AcidA classic, mild, and cost-effective method for nitro group reduction. youtube.com
Sn / HClAnother widely used metal-acid combination for this transformation. youtube.com
Zn / AcidProvides a mild method for reducing nitro groups, often in the presence of other reducible functionalities.

The resulting amino group can be further functionalized. For example, it can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. This intermediate is highly versatile and can be substituted by a wide range of groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions.

Influence of the Nitro Group on Aromatic Electrophilic and Nucleophilic Substitution Reactions

The nitro group profoundly affects the susceptibility of the aromatic ring to both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful electron-withdrawing group, operating through both inductive and resonance effects. nih.govbookfere.com This makes the aromatic ring significantly less electron-rich and thus deactivates it towards electrophilic attack compared to benzene (B151609). masterorganicchemistry.comlibretexts.org Both the nitro and carboxylic acid groups are deactivating and meta-directing. bookfere.combritannica.com The cyanosulfanyl group is also generally considered deactivating. When multiple substituents are present, the directing effects can be complex. youtube.comlibretexts.org For an incoming electrophile, the positions on the ring are all deactivated to some extent. The strongest deactivating groups (-NO₂ and -COOH) will direct an incoming electrophile to the positions meta to themselves. Therefore, electrophilic substitution on this compound is expected to be very difficult and would likely occur at the C-5 position, which is meta to both the -COOH and -NO₂ groups.

Nucleophilic Aromatic Substitution (SNAr): In contrast to its deactivating role in EAS, the nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr). byjus.comwikipedia.org This reaction involves the attack of a nucleophile on the aromatic ring, displacing a suitable leaving group. wikipedia.org The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. wikipedia.orgnih.gov This activation is most effective when the nitro group is positioned ortho or para to the leaving group. byjus.comchemistrysteps.com In this compound, the nitro group is ortho to the cyanosulfanyl group. If the cyanosulfanyl group can act as a leaving group, its displacement by a strong nucleophile (e.g., an alkoxide or an amine) would be facilitated by the adjacent nitro group. nih.govacs.org

Chemical Behavior of the Cyanosulfanyl Moiety

The cyanosulfanyl group (-SCN), also known as the thiocyanate (B1210189) group, is a versatile functional moiety capable of various chemical transformations. nih.govwikipedia.orgacs.org

Reduction: The -SCN group can be reduced to a thiol (mercaptan) group (-SH). This can be achieved using various reducing agents. For instance, reduction with samarium(II) iodide (SmI₂) can cleave the S-CN bond to generate a samarium thiolate, which can then be protonated to yield the thiol. electrochem.orgacs.org The use of alkali metals in liquid ammonia is another method for the reductive cleavage of organic thiocyanates, though it may also reduce other sensitive groups like the nitro group. google.com

Hydrolysis: Aryl thiocyanates can undergo hydrolysis, typically under acidic conditions, to yield thiocarbamates as initial products. wikipedia.orgpsu.edursc.org These intermediates are often unstable and can decompose further.

Displacement/Coupling Reactions: The cyano group can be displaced from the sulfur atom. The sulfur atom can act as a nucleophile in certain reactions. Furthermore, aryl thiocyanates serve as precursors for other sulfur-containing compounds. nih.govrsc.orgnih.gov For example, the thiolate anion generated by reductive cleavage can participate in coupling reactions, such as palladium-catalyzed cross-coupling with aryl halides to form diaryl sulfides. acs.org

Nucleophilic Substitution Reactions with the Cyanosulfanyl Group as a Leaving Group

The cyanosulfanyl group (-SCN) can potentially act as a leaving group in nucleophilic aromatic substitution reactions, although it is less common than halides. The strong electron-withdrawing effect of the adjacent nitro group at the ortho position and the carboxylic acid group at the meta position activates the aryl carbon for nucleophilic attack.

In principle, strong nucleophiles could displace the cyanosulfanyl group. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of electron-withdrawing groups. However, the reactivity would be highly dependent on the nucleophile and the reaction conditions.

Table 1: Potential Nucleophilic Substitution Reactions

Nucleophile Potential Product Conditions
Amines (R-NH₂) 2-(Alkylamino)-3-nitrobenzoic acid Heating in a polar aprotic solvent. clockss.org
Alkoxides (RO⁻) 2-Alkoxy-3-nitrobenzoic acid Strong base in an anhydrous solvent.

It is important to note that competitive reactions, such as nucleophilic attack at the cyano group or the carboxylic acid, could occur. Furthermore, the nitro group itself can sometimes be displaced in nucleophilic aromatic substitution reactions, particularly with soft nucleophiles. capes.gov.br

Oxidative and Reductive Transformations of the Sulfur-Carbon Bond

The sulfur-carbon bond in the cyanosulfanyl group is susceptible to both oxidative and reductive cleavage.

Oxidative Cleavage: Oxidative addition of the C-S bond to low-valent metal complexes is a known process, particularly in the context of hydrodesulfurization chemistry. uni-muenster.de Transition metals like nickel, palladium, or platinum can insert into the C-S bond, leading to a variety of subsequent transformations. uni-muenster.de While specific studies on this compound are not available, by analogy, such reactions could lead to the formation of 3-nitrobenzoic acid derivatives where the sulfur has been removed or transformed.

Reductive Cleavage: Reductive cleavage of the C-S bond can be achieved using various reducing agents. This would lead to the formation of 3-nitrobenzoic acid and thiocyanate anion. This process is a key step in the removal of sulfur-containing functional groups from organic molecules.

Reactions Involving the Cyano Group

The cyano group (C≡N) is a versatile functional group that can undergo a variety of chemical transformations. ebsco.com

Hydrolysis: The nitrile functionality can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org In the case of this compound, this would lead to the formation of a dicarboxylic acid derivative, 2-sulfanyl-3-nitro-1,2-benzenedicarboxylic acid, after initial hydrolysis of the cyano group to a carboxylic acid and subsequent cleavage of the S-C bond.

Reduction: The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). ebsco.com This reaction would yield 2-(aminomethylsulfanyl)-3-nitrobenzoic acid. The choice of reducing agent is critical to avoid the reduction of the nitro group. Milder reducing agents or catalytic hydrogenation under specific conditions might be employed to selectively reduce the cyano group. The reductive decyanation, or removal of the cyano group, is also a possible transformation. nih.gov

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org This provides a route to introduce new carbon-carbon bonds. The reactivity of the cyano group in this compound can be modulated by the presence of adjacent electron-withdrawing groups. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

The presence of multiple reactive functional groups in close proximity on the benzene ring opens up possibilities for intramolecular cyclization and rearrangement reactions.

Cyclization Involving the Nitro and Carboxylic Acid Groups: The ortho-disposed nitro and carboxylic acid groups can participate in cyclization reactions. For instance, reduction of the nitro group to an amino group would generate 2-amino-3-carboxybenzonitrile, which could then undergo intramolecular condensation to form a heterocyclic ring system. Such intramolecular redox cyclization reactions are known to provide access to various heterocyclic compounds like cinnolines. rsc.orgnih.gov

Cyclization Involving the Cyanosulfanyl Group: The cyanosulfanyl group, in conjunction with one of the other functional groups, could also lead to cyclization. For example, under certain conditions, intramolecular attack of the carboxylate on the sulfur or cyano carbon could lead to the formation of a sulfur-containing heterocycle. Base-catalyzed intramolecular cyclization of related β-oxonitriles has been shown to produce cyclic compounds. mdpi.com

Rearrangements: Rearrangements involving the migration of the nitro group have been observed in related nitropyridine systems during nucleophilic substitution reactions. clockss.org While not directly applicable, it highlights the potential for unexpected rearrangements in highly functionalized aromatic systems. Tandem oxidation/cyclization/rearrangement sequences have also been developed for the synthesis of complex polycyclic skeletons. researchgate.net

Applications in Advanced Chemical Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Organic Molecules

No information was found regarding the use of 2-(Cyanosulfanyl)-3-nitrobenzoic acid as a building block in the synthesis of complex organic molecules.

Strategic Role in the Preparation of Key Medicinal Chemistry Intermediates

There is no available data on the role of this compound in the preparation of intermediates for medicinal chemistry.

Contribution to the Synthesis of Novel Agrochemical Precursors

Research detailing the contribution of this compound to the synthesis of new agrochemical precursors could not be located.

Integration into Material Science for the Development of Specialty Polymers or Functional Materials

No studies or reports were identified that describe the integration of this compound into the development of specialty polymers or other functional materials.

Mechanistic Studies and Theoretical Investigations

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Intermediates

To understand the reaction mechanisms involving 2-(Cyanosulfanyl)-3-nitrobenzoic acid, computational chemistry would serve as a powerful tool. Researchers would typically employ Density Functional Theory (DFT) or other high-level ab initio methods to model the reactions of this compound. These models can map out the potential energy surface of a reaction, helping to identify the most likely pathways, intermediates, and products. For instance, in a potential synthetic route or a degradation pathway, computational methods could predict the structure of transient species that are difficult to observe experimentally.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. For this compound, these calculations would reveal key properties that govern its chemical behavior.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

PropertyDescriptionPredicted Significance for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.A smaller gap would suggest higher reactivity, potentially making the molecule more susceptible to nucleophilic or electrophilic attack.
Electron Density Distribution This indicates the regions of the molecule that are electron-rich or electron-poor.The nitro group (-NO₂) is strongly electron-withdrawing, which would decrease the electron density on the benzoic acid ring. The cyanosulfanyl group (-SCN) also has electron-withdrawing properties. This distribution would influence the sites of electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP) MEP maps are used to visualize the charge distribution and are valuable for predicting how the molecule would interact with other chemical species.The map would likely show negative potential around the oxygen atoms of the nitro and carboxylic acid groups, and the nitrogen of the cyano group, indicating sites for electrophilic attack. Positive potential would be expected around the hydrogen of the carboxylic acid.

Analysis of Transition States and Reaction Pathway Energetics

The study of transition states is critical for understanding the kinetics of a chemical reaction. By calculating the energy of transition states, chemists can determine the activation energy, which is the energy barrier that must be overcome for a reaction to occur. This analysis would allow for the prediction of reaction rates and the feasibility of different reaction pathways. For example, in a potential cyclization reaction involving the cyanosulfanyl and nitro groups, the energetics of the transition state would determine if the reaction is plausible under certain conditions.

Biological Activity Investigations: Focus on Molecular Interactions

Development of Analogues with Modified Biological Profiles

Further research and publication in peer-reviewed scientific journals are required before a comprehensive article on the biological activities of 2-(Cyanosulfanyl)-3-nitrobenzoic acid can be composed.

Elucidation of Molecular Determinants for Bioactivity

Without data on the biological activity of this compound, the elucidation of its molecular determinants for bioactivity remains speculative. The biological effects of nitroaromatic compounds are often attributed to the electron-withdrawing nature of the nitro group, which can participate in various biological redox reactions. nih.govresearchgate.net The cyano group can also influence a molecule's polarity and its ability to interact with biological macromolecules. researchgate.net However, the specific interplay of the cyanosulfanyl, nitro, and carboxylic acid functionalities in this compound and their contribution to any potential bioactivity has not been investigated in the available literature.

Further research, including screening for biological activity and subsequent structure-activity relationship (SAR) studies, would be required to identify and understand the molecular determinants of bioactivity for this compound and its potential derivatives.

Advanced Methodologies in Synthesis and Characterization

Application of Green Chemistry Principles in Synthetic Route Design

Green chemistry principles are instrumental in developing more sustainable and environmentally benign chemical processes. imist.masphinxsai.com These principles focus on waste reduction, the use of less hazardous substances, and energy efficiency. imist.ma For the synthesis of 2-(Cyanosulfanyl)-3-nitrobenzoic acid, the application of green chemistry could involve several key strategies.

One primary consideration is the choice of solvents and reagents. Traditional organic syntheses often rely on volatile and toxic solvents. A greener approach would prioritize the use of water, supercritical fluids, or biodegradable solvents. imist.ma For instance, a Michael addition, a potential step in the synthesis of related compounds, has been shown to proceed efficiently in a catalyst-free and solvent-free environment, yielding quantitative results. rsc.org

Another green chemistry principle is atom economy, which maximizes the incorporation of all materials used in the process into the final product. sphinxsai.com Synthetic routes for this compound could be designed to minimize the generation of byproducts. This can be achieved through the use of catalytic reagents over stoichiometric ones, as catalysts can facilitate reactions in smaller quantities and can often be recycled. imist.ma For example, in the synthesis of other nitrobenzoic acids, the use of catalysts has been explored to create more efficient and environmentally friendly processes. researchgate.net

The following table illustrates a hypothetical comparison between a traditional and a green synthetic approach for a key step in the synthesis of a nitroaromatic compound, highlighting potential improvements.

ParameterTraditional SynthesisGreen Synthesis Approach
Solvent Dichloromethane (toxic, volatile)Water or solvent-free
Catalyst Stoichiometric strong acid/baseRecyclable solid acid/base catalyst
Reaction Time Several hoursMinutes to a few hours
Byproducts Significant salt wasteMinimal or recyclable byproducts
Atom Economy LowerHigher

By integrating these principles, the synthesis of this compound can be made more sustainable and cost-effective.

Development of Flow Chemistry and Automated Synthesis Protocols

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. rsc.orgnih.govrsc.org These systems are particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be relevant in the synthesis of nitro compounds.

The synthesis of various functionalized benzoic acids has been successfully demonstrated using flow chemistry. rsc.orgnih.govrsc.org For this compound, a multi-step synthesis could be designed where intermediates are generated and immediately used in the next reaction step without isolation, a concept known as telescoping. This approach minimizes handling of potentially unstable intermediates and reduces waste. acs.org

Automated synthesis platforms can be integrated with flow reactors to allow for precise control over reaction parameters such as temperature, pressure, and residence time. This automation enables the rapid optimization of reaction conditions and facilitates the production of a chemical library based on the this compound scaffold.

A hypothetical automated flow synthesis setup for a key synthetic step could involve the following parameters, which can be systematically varied to optimize the yield and purity of the product.

ParameterRangeOptimal (Hypothetical)
Temperature (°C) 25 - 10060
Residence Time (min) 1 - 3010
Reagent Concentration (M) 0.1 - 1.00.5
Flow Rate (mL/min) 0.1 - 5.01.0

The adoption of flow chemistry and automation would represent a significant advancement in the synthesis of this compound, leading to a more efficient and scalable process.

High-Throughput Screening for Reaction Optimization

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating a large number of reaction conditions in parallel. nih.govnih.govpurdue.edusigmaaldrich.com This technique is invaluable for optimizing reaction parameters such as catalysts, solvents, and temperature, significantly accelerating the development of synthetic routes. nih.govnih.govpurdue.edu

For the synthesis of this compound, HTS could be employed to screen for the most effective conditions for key transformations, such as a nucleophilic aromatic substitution (SNA_r) reaction. nih.govnih.gov By using microtiter plates, a large number of experiments can be performed simultaneously with small amounts of reagents, which is both cost-effective and time-efficient. nih.govpurdue.edu Analysis of these high-throughput experiments is often performed using rapid techniques like mass spectrometry. nih.govnih.govrsc.org

A hypothetical HTS campaign to optimize a catalyst for a cyanation reaction is presented in the table below.

CatalystLigandSolventConversion (%) (Hypothetical)
Pd(OAc)₂XPhosToluene65
Pd₂(dba)₃SPhosDioxane85
CuINoneDMF45
NiCl₂(dppp)NoneNMP75

The data from such a screening would quickly identify the most promising reaction conditions for further optimization and scale-up.

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Elucidation

The unambiguous characterization and purity assessment of this compound are critical. Advanced spectroscopic and chromatographic techniques provide the necessary tools for this purpose.

Spectroscopic Techniques:

Modern spectroscopic methods are essential for elucidating the complex structure of organic molecules. dokumen.pub For this compound, a combination of techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the carbon-hydrogen framework. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC can establish connectivity between different parts of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental composition. nih.govacs.org Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information. acs.org

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the presence of specific functional groups, such as the nitro (NO₂), cyano (CN), and carboxylic acid (COOH) groups. dokumen.pub

X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography can provide the definitive three-dimensional structure of the molecule.

Organosulfur Speciation: Techniques like sulfur K-edge X-ray absorption spectroscopy (XAS) can provide specific information about the chemical environment of the sulfur atom. rsc.org

Chromatographic Techniques:

Chromatography is the cornerstone for assessing the purity of this compound and for isolating it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. epa.gov Different column chemistries, such as C18 or cyano-bonded phases, can be employed to achieve optimal separation of the target compound from impurities. nih.gov

Gas Chromatography (GC): While less common for non-volatile compounds like carboxylic acids, GC can be used for the analysis of more volatile precursors or derivatives. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is a green chromatography technique that uses supercritical CO₂ as the mobile phase, reducing the consumption of organic solvents. It can be an effective method for the purification of complex organic molecules.

The table below summarizes the analytical techniques and the information they provide for the characterization of this compound.

TechniqueInformation Provided
1H, 13C, 2D NMR Connectivity of atoms, molecular skeleton
HRMS Elemental composition, molecular formula
FT-IR/Raman Presence of functional groups (NO₂, CN, COOH)
HPLC Purity assessment, quantification
X-ray Crystallography Definitive 3D molecular structure

The synergistic use of these advanced spectroscopic and chromatographic methods ensures the accurate identification and high purity of the synthesized this compound.

Future Research Directions and Perspectives

Exploration of Uncharted Reactivity Pathways for 2-(Cyanosulfanyl)-3-nitrobenzoic acid

The reactivity of this compound is predicted to be rich and varied, stemming from the interplay of its three distinct functional groups. The electron-withdrawing nature of the nitro group and the carboxylic acid is expected to influence the reactivity of the thiocyanate (B1210189) group, making the aromatic ring susceptible to nucleophilic attack.

One of the most promising areas of exploration is the reaction of the thiocyanate group with nucleophiles. Thiocyanates are ambident electrophiles, meaning they can react at either the sulfur or the carbon atom of the SCN group. publish.csiro.au The reaction of the closely related isomer, 2-nitro-5-thiocyanatobenzoic acid (NTCB), with thiols is well-documented to proceed via cyanylation of the thiol, forming a disulfide and releasing cyanide. nih.gov It is highly probable that this compound will exhibit similar reactivity, making it a valuable tool for the site-specific modification of cysteine residues in proteins. sigmaaldrich.com

Furthermore, the nitro group can be readily reduced to an amino group, which opens up a plethora of subsequent chemical transformations. The resulting 2-amino-3-(cyanosulfanyl)benzoic acid could serve as a precursor for the synthesis of novel heterocyclic systems, such as benzothiazines or other fused ring structures, through intramolecular cyclization reactions.

The carboxylic acid moiety provides a handle for the formation of esters, amides, and other acid derivatives, allowing for the facile attachment of this scaffold to other molecules of interest. The combination of these reactive sites within a single molecule offers a platform for the development of complex molecular architectures through sequential and orthogonal chemical reactions.

Functional Group Potential Reactivity Analogous Reactions/Related Compounds
Thiocyanate (-SCN)Reaction with nucleophiles (e.g., thiols), cyanylation reactions, potential isomerization to isothiocyanate.Reaction of 2-nitro-5-thiocyanatobenzoic acid (NTCB) with thiols. nih.gov
Nitro (-NO2)Reduction to an amino group (-NH2).Standard reduction methods for aromatic nitro compounds.
Carboxylic Acid (-COOH)Esterification, amidation, conversion to acid chloride.Standard carboxylic acid derivatization reactions.

Design and Synthesis of Novel Derivatized Scaffolds

The structural framework of this compound is ripe for derivatization, offering the potential to generate a library of novel compounds with diverse properties. A plausible synthetic route to the parent compound would likely involve a Sandmeyer-type reaction, starting from 2-amino-3-nitrobenzoic acid. wikipedia.orgorganic-chemistry.org This precursor can be diazotized and subsequently treated with a thiocyanate salt in the presence of a copper catalyst to introduce the cyanosulfanyl group.

Starting from this core structure, derivatization can be systematically explored. For instance, the carboxylic acid can be converted into a series of amides by reacting the corresponding acid chloride with a variety of primary and secondary amines. Research on amides of 2-thiocyanobenzoic acid has shown that these derivatives can exhibit significant antifungal activity. nih.gov Similarly, a range of esters can be synthesized by reacting the acid chloride with various alcohols.

Modification of the aromatic ring itself is another avenue for creating novel scaffolds. For example, the nitro group could be replaced with other functionalities, or additional substituents could be introduced onto the benzene (B151609) ring, to modulate the electronic properties and steric profile of the molecule. The synthesis of various substituted anilines and their subsequent conversion to aryl thiocyanates is a well-established area of research. mdpi.com

Derivative Type Potential Synthesis Method Potential Properties/Applications
AmidesReaction of the acid chloride with amines.Antifungal agents, modulation of biological activity. nih.gov
EstersReaction of the acid chloride with alcohols.Pro-drugs, fine-tuning of solubility and pharmacokinetic properties.
Amino DerivativesReduction of the nitro group.Precursors for heterocyclic synthesis, building blocks for combinatorial chemistry.
Ring-Substituted AnalogsSynthesis from substituted anilines.Altered electronic and steric properties, enhanced biological activity or material properties.

Predictive Modeling for Structure-Function Relationships in Chemical and Biological Contexts

Computational chemistry offers a powerful tool to predict the properties and reactivity of this compound and its derivatives, thereby guiding synthetic efforts and accelerating the discovery of new functionalities. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the electronic structure, molecular geometry, and spectroscopic properties of these compounds. acs.orgnih.gov

Predictive modeling can be used to understand the structure-function relationships that govern the chemical and biological activities of these molecules. For example, computational studies can elucidate how the substitution pattern on the aromatic ring influences the reactivity of the thiocyanate group or the reduction potential of the nitro group. nih.gov This information is crucial for designing derivatives with tailored properties.

In a biological context, molecular docking and molecular dynamics simulations can be used to predict the binding affinity of these compounds to specific protein targets. rsc.org Given the known reactivity of thiocyanates with cysteine residues, these models could be used to design potent and selective enzyme inhibitors. The development of quantitative structure-activity relationship (QSAR) models could further aid in the prediction of biological activity and the optimization of lead compounds.

Modeling Technique Predicted Properties Potential Impact
Density Functional Theory (DFT)Electronic structure, reactivity indices, spectroscopic data (IR, NMR). acs.orgGuidance for synthesis, understanding of reaction mechanisms.
Molecular DockingBinding modes and affinities to biological targets. rsc.orgIdentification of potential drug targets, design of potent inhibitors.
Molecular Dynamics (MD)Conformational changes, stability of protein-ligand complexes. rsc.orgUnderstanding of dynamic interactions with biological macromolecules.
QSARCorrelation of structural features with biological activity.Rational design of more active analogs, prediction of toxicity.

Integration with Modern Drug Discovery and Material Science Platforms from a Chemical Synthesis Perspective

The unique combination of functional groups in this compound makes it an attractive building block for both drug discovery and material science. From a chemical synthesis perspective, the orthogonal reactivity of its functional groups allows for its integration into modern synthetic platforms, such as combinatorial chemistry and diversity-oriented synthesis.

In drug discovery, the thiocyanate moiety is a known pharmacophore found in a number of bioactive molecules with antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netresearchgate.net The ability of this compound to act as a cysteine-modifying agent makes it a promising candidate for the development of covalent inhibitors, a class of drugs that is gaining increasing attention. The carboxylic acid functionality provides a convenient point of attachment for linkers, allowing the compound to be incorporated into larger drug conjugates or attached to solid supports for high-throughput screening.

In material science, nitrobenzoic acids and their derivatives have been explored for the development of functional materials, including pigments and optoelectronic devices. chemicalbook.com The presence of the nitro group can impart useful electronic and optical properties. The ability to form polymers or self-assembled monolayers through the carboxylic acid group, combined with the reactivity of the thiocyanate, could lead to the development of novel functional surfaces and materials with unique sensory or catalytic properties. The study of weak intermolecular interactions, such as those involving nitro and carboxyl groups, is crucial for understanding and designing materials with specific mechanical properties. researchgate.net

Field Potential Application Key Synthetic Feature
Drug DiscoveryCovalent enzyme inhibitors, building block for combinatorial libraries.Cysteine-reactive thiocyanate group, versatile carboxylic acid handle.
Material ScienceFunctional polymers, self-assembled monolayers, sensor materials.Polymerizable carboxylic acid, reactive thiocyanate for surface modification.

Q & A

Basic Research Questions

Q. How can 2-(cyanosulfanyl)-3-nitrobenzoic acid be synthesized, and what are critical purity considerations?

  • Methodology :

  • Step 1 : Use nitrobenzoic acid derivatives (e.g., 3-nitrobenzoic acid, as in ) as precursors. Introduce the cyanosulfanyl group via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) to avoid side reactions.
  • Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase.
  • Purity : Recrystallize the product using ethanol/water mixtures (70:30) to remove unreacted precursors. Validate purity via HPLC (C18 column, UV detection at 254 nm) and melting point analysis (compare to literature values, e.g., mp105–112°C for nitrobenzenesulfonic acids in ) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodology :

  • FTIR : Confirm functional groups (e.g., -CN stretch ~2200 cm⁻¹, nitro group ~1520 cm⁻¹).
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and the cyanosulfanyl moiety (δ 2.5–3.5 ppm for S-CN).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z: ~242.04 for C₈H₅N₂O₄S) .

Q. How should researchers handle stability issues during storage?

  • Methodology :

  • Store under anhydrous conditions (desiccator with silica gel) at 0–4°C to prevent hydrolysis of the cyanosulfanyl group. Regularly test stability via comparative NMR over 1–6 months .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of cyanosulfanyl group introduction in nitrobenzoic acid derivatives?

  • Methodology :

  • Computational Modeling : Use density functional theory (DFT) to predict electrophilic/nucleophilic sites. For example, calculate Fukui indices for 3-nitrobenzoic acid to identify reactive positions.
  • Experimental Validation : Compare predicted sites with empirical results using controlled reactions (e.g., varying temperature from 25°C to 60°C and monitoring product ratios via HPLC) .

Q. How can conflicting spectral data for nitro-cyanosulfanyl derivatives be resolved?

  • Methodology :

  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR such as HSQC to resolve overlapping signals).
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for -OH groups) to simplify NMR interpretation.

Q. What experimental designs are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Design of Experiments (DoE) : Use a fractional factorial design to test variables (e.g., catalyst loading, solvent polarity, reaction time). For example, vary Pd(PPh₃)₄ (0.5–2 mol%) in DMF/water systems and analyze yields via GC-MS .

Q. How does the electron-withdrawing nitro group influence the acidity of the benzoic acid moiety?

  • Methodology :

  • Titration Studies : Perform potentiometric titrations in aqueous ethanol (50%) to measure pKa shifts relative to unsubstituted benzoic acid. Compare with computational pKa predictions (e.g., COSMO-RS model) .

Contradiction Analysis and Troubleshooting

Q. How to address discrepancies in reported melting points for nitrobenzoic acid derivatives?

  • Methodology :

  • Standardization : Use certified reference materials (e.g., 3-nitrobenzoic acid from ) to calibrate equipment.
  • Impurity Profiling : Perform DSC-TGA to detect polymorphic transitions or hydrate formation, which may explain deviations .

Q. What controls are necessary to minimize byproducts in cyanosulfanyl functionalization?

  • Methodology :

  • In Situ Monitoring : Use ReactIR to track intermediate formation (e.g., sulfenyl chloride intermediates).
  • Additive Screening : Test scavengers (e.g., molecular sieves for water) to suppress hydrolysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.